3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine
Description
Properties
IUPAC Name |
3-cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-7-3-11-9-8(6-1-2-6)4-12-13(9)5-7/h3-6H,1-2,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGWGZPIHIHSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3N=CC(=CN3N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237143 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-6-amine, 3-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779133-14-0 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-6-amine, 3-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1779133-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrimidin-6-amine, 3-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine is a compound within the pyrazolo[1,5-a]pyrimidine family, notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₉H₈N₄. The structure features a pyrazole ring fused to a pyrimidine ring, with a cyclopropyl group at the 3-position and an amino group at the 6-position. This unique arrangement contributes to its biological activity and selectivity towards specific protein targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Table 1: Biological Activities of this compound
The mechanism by which this compound exerts its biological effects involves binding to specific protein targets. This binding alters the activity of these proteins, leading to changes in cellular pathways that promote apoptosis in cancerous cells.
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. Recent advancements have focused on improving yield and reaction conditions.
Table 2: Synthesis Pathways
| Methodology | Description | Yield (%) |
|---|---|---|
| Cyclocondensation Reaction | Interaction of NH-3-aminopyrazoles with biselectrophiles | High |
| Post-functionalization | Modifications to enhance biological activity | Variable |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
- In vitro Studies : Demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
- In vivo Studies : Animal models showed reduced tumor growth when treated with this compound compared to controls.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine at position 6 participates in coupling and alkylation reactions. For example:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amide Formation | PyAOP, DIPEA, DMF, RT | 6-Acylated derivatives | 70–85% | |
| Buchwald-Hartwig | Pd(dba)₂, Xantphos, Cs₂CO₃, toluene, 110°C | 6-Arylated products | 60–75% |
Key Findings :
-
The amine reacts with carboxylic acids under peptide-coupling conditions (e.g., PyAOP) to form stable amides.
-
Palladium-catalyzed cross-coupling introduces aryl groups at position 6 without requiring pre-functionalization .
Electrophilic Aromatic Substitution (EAS)
The pyrazolo[1,5-a]pyrimidine core undergoes regioselective substitution at positions 2 and 7 due to electron-donating effects from the cyclopropyl group:
| Reaction Type | Reagents | Position Modified | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, MW irradiation | Position 2 | 65–80% | |
| Halogenation | NCS/NBS, DCM, RT | Position 7 | 75–90% |
Mechanistic Insight :
-
The cyclopropyl group at position 3 directs nitration to position 2 via resonance stabilization of the intermediate σ-complex.
-
Halogenation at position 7 is facilitated by the planar aromatic system’s susceptibility to electrophilic attack .
Functionalization of the Cyclopropyl Group
The strained cyclopropane ring undergoes ring-opening and cross-coupling under specific conditions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ring-opening | H₂SO₄, H₂O, 100°C | Alkene derivative | ~50% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | Biaryl-functionalized compound | 60–70% |
Notable Observations :
-
Acidic conditions cleave the cyclopropane ring to form an alkene, confirmed by ¹H-NMR loss of cyclopropyl protons.
-
Suzuki-Miyaura coupling replaces the cyclopropyl group with arylboronic acids under palladium catalysis .
C–H Activation and Functionalization
Palladium-mediated C–H bond activation enables direct functionalization at position 5:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| C–H Arylation | Pd(OAc)₂, AgOAc, HFIP, 80°C | 5-Aryl derivatives | 60–75% | |
| Alkynylation | AuCl₃, NaBARF, CH₂Cl₂, RT | 5-Alkynyl derivatives | 55–65% |
Mechanism :
-
Hexafluoroisopropanol (HFIP) enhances Pd solubility and stabilizes intermediates during C–H activation .
Oxidation and Reduction Reactions
The amine group and aromatic system participate in redox transformations:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 80°C | 6-Nitro derivative | 40–50% | |
| Reduction | H₂, Pd/C, EtOH, RT | Dihydrogenated pyrimidine | 85–90% |
Applications :
-
The nitro derivative serves as an intermediate for further functionalization (e.g., reduction to hydroxylamine).
Heterocyclic Ring Modifications
The core structure undergoes ring-expansion and annulation:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cycloaddition | CuCl, NaN₃, DMF, 120°C | Triazole-fused derivatives | 70–80% | |
| Annulation | Ethyl glyoxylate, THF, −78°C | Oxazolidinone hybrid | 65–75% |
Key Insight :
Comparison with Similar Compounds
Substituent Variations
The pyrazolo[1,5-a]pyrimidin-6-amine scaffold can be functionalized at position 3 with diverse groups, leading to distinct physicochemical and biological properties. Key analogs include:
Core Modifications
Pyrazolo[3,4-d]pyrimidines (e.g., 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine) represent a distinct structural class with fused pyrazole and pyrimidine rings at different positions. These compounds exhibit potent anticancer and adenosine receptor antagonist activities, highlighting the impact of ring fusion on biological activity .
Q & A
Q. What are the standard synthetic routes for 3-cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine, and how can regioselectivity be ensured?
The synthesis typically involves cyclocondensation of β-enaminones or β-dicarbonyl compounds with 5-aminopyrazoles. For example:
- Method A : Reacting 3-cyclopropyl-β-enaminones with 5-aminopyrazole under microwave irradiation (180°C) yields the target compound with high regioselectivity (88–96% yield) .
- Method B : Acid-catalyzed cyclization of 2-arylhydrazono-1,3-dicarbonyl compounds with 5-aminopyrazoles achieves regioselective pyrazolo[1,5-a]pyrimidine formation .
Key considerations : Use solvent-free conditions or acetic acid for hybrid derivatives. Monitor reaction progress via TLC and confirm regiochemistry using NMR (e.g., NOESY for positional isomer discrimination) .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Q. What safety protocols are critical for handling this compound in laboratory settings?
| Hazard | Precaution | Reference |
|---|---|---|
| Acute toxicity (H302) | Use P95/P1 respirators for minor exposures; OV/AG/P99 respirators for higher concentrations . | |
| Eye irritation (H319) | Wear safety goggles compliant with EN 166; rinse eyes with water for 15 minutes if exposed . | |
| Environmental risk | Avoid drainage disposal; collect waste in sealed containers for incineration . |
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with electron-withdrawing substituents?
- Electron-withdrawing groups (EWGs) : Substitute β-enaminones with nitro or cyano groups. Use acetic acid as a solvent under reflux (3–6 hours) to stabilize intermediates, achieving 70–87% yields .
- Microwave-assisted synthesis : Reduces side reactions (e.g., decarboxylation) and improves RME (reaction mass efficiency) by 40–53% compared to conventional methods .
Data contradiction : EWGs at position 7 may reduce solubility, requiring post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How do structural modifications influence bioactivity in antimicrobial or antitumor studies?
Q. What strategies resolve discrepancies in fluorescence properties between solid-state and solution-phase studies?
- Solid-state quenching : Derivatives with bulky substituents (e.g., coumarin hybrids) exhibit aggregation-induced emission (AIE) with ΦF = 0.97, while planar analogs show quenching due to π-π stacking .
- Solution-phase tuning : Introduce electron-donating groups (e.g., –OMe) at position 7 to enhance intramolecular charge transfer (ICT), achieving ε = 20,593 M⁻¹cm⁻¹ in THF .
Method : Compare TD-DFT calculations with experimental λmax values to validate electronic transitions .
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine functionalization be addressed?
- Position 3 : Electrophilic substitution (e.g., nitration) favors this site due to pyrimidine ring activation .
- Position 5/7 : Use directed ortho-metalation (DoM) with LDA to install substituents selectively .
Case study : Halogenation at position 5 requires Pd-catalyzed cross-coupling, while position 7 is accessible via SNAr reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
